molecular formula C17H20N4O3 B2643468 6-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide CAS No. 2034501-25-0

6-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide

Cat. No.: B2643468
CAS No.: 2034501-25-0
M. Wt: 328.372
InChI Key: PSRJKFRNJFQSPN-HDJSIYSDSA-N
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Description

6-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide is a synthetic compound that has garnered interest in the field of medicinal chemistry. This compound is known for its potential biological activities, particularly as an inhibitor of specific protein kinases involved in cancer cell proliferation.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide typically involves multiple steps, starting from commercially available precursors. The key steps include:

    Formation of the pyrimidin-2-yloxy group: This involves the reaction of a suitable pyrimidine derivative with an appropriate leaving group.

    Nicotinamide coupling: The final step involves coupling the cyclohexyl-pyrimidine intermediate with 6-methoxy nicotinic acid under amide bond-forming conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of automated reactors, continuous flow chemistry, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

6-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form corresponding oxides.

    Reduction: Reduction reactions can be performed to modify the functional groups, potentially altering its biological activity.

    Substitution: Nucleophilic or electrophilic substitution reactions can be used to introduce different substituents on the pyrimidine or nicotinamide rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are employed under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce various functional groups, potentially leading to derivatives with different biological activities.

Scientific Research Applications

6-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide has several scientific research applications:

    Chemistry: It is used as a model compound for studying reaction mechanisms and developing new synthetic methodologies.

    Biology: This compound is investigated for its potential as a kinase inhibitor, particularly in the context of cancer research.

    Medicine: Due to its kinase inhibitory activity, it is explored as a potential therapeutic agent for treating various cancers.

    Industry: It may be used in the development of new pharmaceuticals and as a reference compound in quality control processes.

Mechanism of Action

The mechanism of action of 6-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide involves inhibition of specific protein kinases. These kinases play a crucial role in cell cycle regulation and proliferation. By inhibiting these enzymes, the compound can induce cell cycle arrest and apoptosis in cancer cells. The molecular targets include serine/threonine protein kinases, which are essential for maintaining genome integrity and cell division.

Comparison with Similar Compounds

Similar Compounds

  • 6-methoxy-N-((1r,4r)-4-(pyrimidin-2-yloxy)cyclohexyl)nicotinamide
  • Pyrimidin-2-amine derivatives
  • Cyclohexyl nicotinamide analogs

Uniqueness

This compound stands out due to its specific structural features that confer high potency and selectivity as a kinase inhibitor. Its unique combination of a pyrimidine ring, cyclohexyl group, and nicotinamide moiety allows for effective binding to the active site of target kinases, making it a promising candidate for further drug development.

Properties

IUPAC Name

6-methoxy-N-(4-pyrimidin-2-yloxycyclohexyl)pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N4O3/c1-23-15-8-3-12(11-20-15)16(22)21-13-4-6-14(7-5-13)24-17-18-9-2-10-19-17/h2-3,8-11,13-14H,4-7H2,1H3,(H,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PSRJKFRNJFQSPN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=C1)C(=O)NC2CCC(CC2)OC3=NC=CC=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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